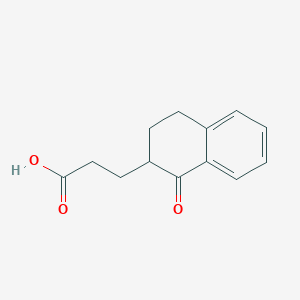
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid (NDP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NDP is a derivative of naphthalene and has been synthesized using different methods.
Scientific Research Applications
Fluorescent Derivatization for Bioassays
One significant application involves the use of naphthalene derivatives for fluorescent derivatization of amino acids. These derivatives serve as potent fluorescent markers for biological assays, offering high fluorescence intensity and good quantum yields. This property is particularly beneficial in studying biological molecules under physiological conditions, where strong and stable fluorescence is crucial for accurate detection and analysis (Frade et al., 2007).
Advanced Material Synthesis
Research also highlights the synthesis of aromatic poly(amine-1,3,4-oxadiazole)s containing donor and acceptor moieties derived from naphthylamine. These materials exhibit high glass-transition temperatures and are organosoluble, making them promising candidates for blue-light-emitting materials. Such advanced polymers are pivotal in developing new materials for electronic and photonic applications, offering enhanced performance and stability (Liou et al., 2006).
Environmental Remediation
Naphthalene and its derivatives are also explored for environmental applications, particularly in the degradation of toxic compounds. A study demonstrated the photocatalytic degradation of naphthalene using Fe3O4/Oxone/UV, showcasing a novel approach to contaminant removal in water. This method leverages both radical and non-radical pathways for efficient degradation, highlighting the potential for advanced oxidation processes in water treatment technologies (So et al., 2021).
properties
IUPAC Name |
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTDPYMLZXRSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

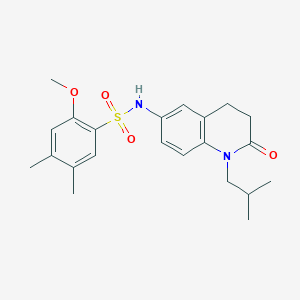
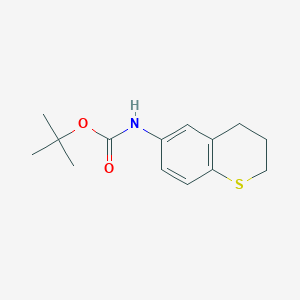
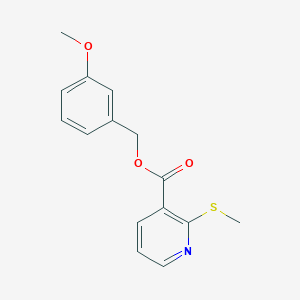
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)
![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)
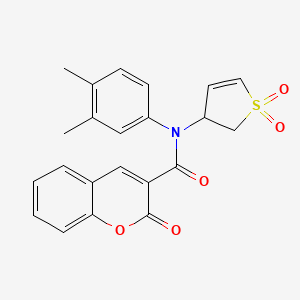
![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2826232.png)
![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)